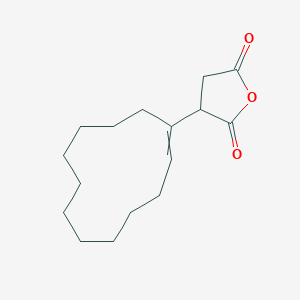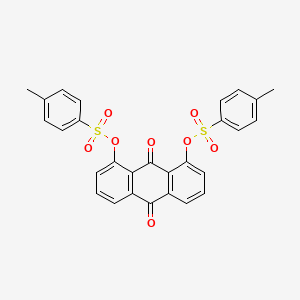
1,8-Bis(tosyloxy)-9,10-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(tosyloxy)-9,10-anthraquinone is an organic compound derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to the 1 and 8 positions of the anthraquinone core. Tosyl groups are commonly used as protecting groups in organic synthesis due to their stability and ease of removal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Bis(tosyloxy)-9,10-anthraquinone can be synthesized through the tosylation of 1,8-dihydroxy-9,10-anthraquinone. The reaction typically involves the use of p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(tosyloxy)-9,10-anthraquinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, although the presence of tosyl groups may influence the reaction conditions and outcomes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the tosyl groups are replaced by nucleophiles.
Oxidation and Reduction: Products include various oxidized or reduced forms of the anthraquinone core.
Aplicaciones Científicas De Investigación
1,8-Bis(tosyloxy)-9,10-anthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of anthraquinone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-Bis(tosyloxy)-9,10-anthraquinone depends on its specific application. In biological systems, it may interact with cellular components such as proteins and DNA, leading to various biological effects. The presence of tosyl groups can influence the compound’s reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Bis(dimesitylboryl)anthracene: Similar in structure but contains boron atoms instead of tosyl groups.
1,8-Bis(dimethylamino)naphthalene:
Uniqueness
1,8-Bis(tosyloxy)-9,10-anthraquinone is unique due to the presence of tosyl groups, which provide specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propiedades
Número CAS |
65771-84-8 |
|---|---|
Fórmula molecular |
C28H20O8S2 |
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
[8-(4-methylphenyl)sulfonyloxy-9,10-dioxoanthracen-1-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H20O8S2/c1-17-9-13-19(14-10-17)37(31,32)35-23-7-3-5-21-25(23)28(30)26-22(27(21)29)6-4-8-24(26)36-38(33,34)20-15-11-18(2)12-16-20/h3-16H,1-2H3 |
Clave InChI |
OZBXAOAEUWTYTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OS(=O)(=O)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


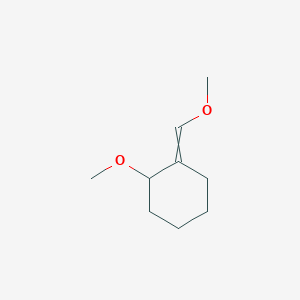
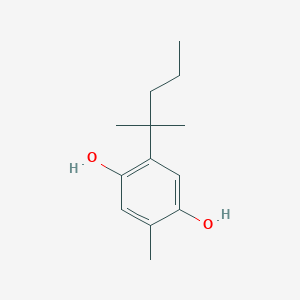
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
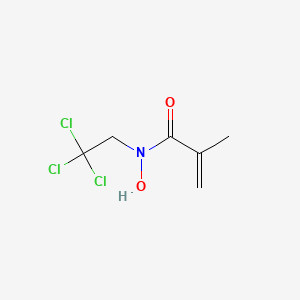
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
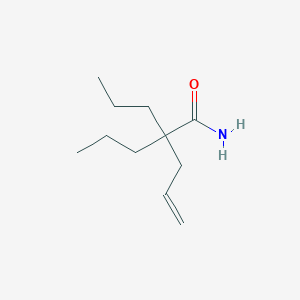

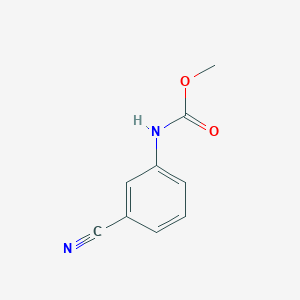
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
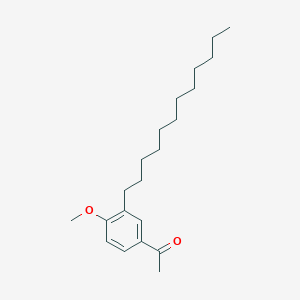
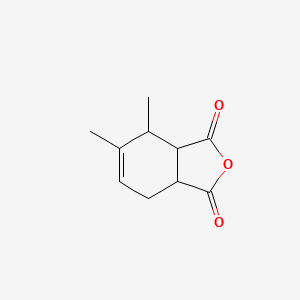
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
